molecular formula C18H12Br3N3O2S B11547183 (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11547183
M. Wt: 574.1 g/mol
InChI Key: PLMFZOUFYLXEAS-OKNMWBDYSA-N
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Description

The compound (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one is a complex organic molecule characterized by its multiple bromine atoms and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Groups: The thiazolidinone intermediate is then reacted with appropriate benzaldehyde derivatives (3-bromo-4-methoxybenzaldehyde and 2,5-dibromobenzaldehyde) in the presence of a base to form the benzylidene groups.

    Formation of the Hydrazinylidene Linkage: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity, particularly in targeting specific pathways involved in cancer cell proliferation.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties could be utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The exact mechanism of action of (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(2E)-(3-chloro-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2E)-(3-fluoro-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-difluorobenzylidene)-1,3-thiazolidin-4-one

Uniqueness

The presence of multiple bromine atoms in (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one distinguishes it from similar compounds. Bromine atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H12Br3N3O2S

Molecular Weight

574.1 g/mol

IUPAC Name

(2Z,5Z)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(2,5-dibromophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12Br3N3O2S/c1-26-15-5-2-10(6-14(15)21)9-22-24-18-23-17(25)16(27-18)8-11-7-12(19)3-4-13(11)20/h2-9H,1H3,(H,23,24,25)/b16-8-,22-9+

InChI Key

PLMFZOUFYLXEAS-OKNMWBDYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C/C3=C(C=CC(=C3)Br)Br)/S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)Br)S2)Br

Origin of Product

United States

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